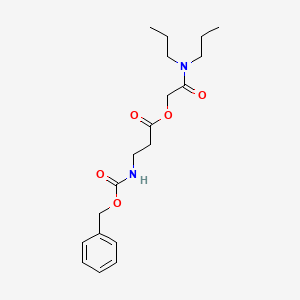

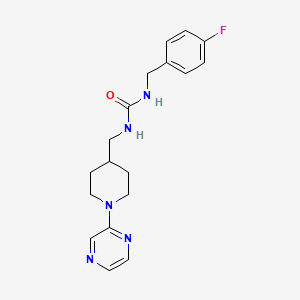

![molecular formula C5H9NOS B2493116 丁-3-炔基亚甲基-氧代-六硫杂环[6]己烷 CAS No. 2309466-18-8](/img/structure/B2493116.png)

丁-3-炔基亚甲基-氧代-六硫杂环[6]己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfur-containing organic compounds are significant in various chemical reactions due to their unique properties and reactivity. These compounds often serve as key intermediates in the synthesis of complex molecules, exhibiting diverse chemical and physical properties influenced by the sulfur atom's oxidation state and its bonding context.

Synthesis Analysis

Sulfur-containing compounds, such as sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, can be synthesized through various methods, including singlet oxygenation, base-induced decomposition, and reactions with sulfur diimide anions. For instance, the singlet oxygenation of certain dihydrothiophenes exclusively yields sulfanyl-substituted bicyclic dioxetanes, which can further be oxidized to sulfinyl- and sulfonyl-substituted dioxetanes (Watanabe et al., 2010). Such processes highlight the diverse synthetic pathways available for introducing sulfur functionalities into organic molecules.

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds can be elucidated using techniques such as X-ray crystallography. For example, the structure of a stable sulfonylimino-λ3-bromane has been characterized, revealing a centrosymmetric dimer structure with significant implications for the compound's reactivity and potential applications (Ochiai et al., 2007).

Chemical Reactions and Properties

Sulfur-containing molecules participate in a variety of chemical reactions, including aziridination of olefins, which can proceed stereospecifically at room temperature under metal-free conditions. Such reactions underscore the utility of sulfur compounds as versatile reagents in organic synthesis (Ochiai et al., 2007).

Physical Properties Analysis

The physical properties of sulfur-containing compounds can vary widely depending on their molecular structure and the oxidation state of the sulfur atom. Compounds such as dioxetanes exhibit thermal stability, allowing for room temperature handling and applications in chemiluminescence (Watanabe et al., 2010).

Chemical Properties Analysis

The chemical properties of sulfur-containing compounds, such as reactivity and selectivity, are influenced by the sulfur atom's context within the molecule. For instance, the base-induced decomposition of dioxetanes can yield light emission, demonstrating the potential for sulfur compounds in chemiluminescent applications (Watanabe et al., 2010).

科学研究应用

化学发光研究

- 二氧杂环烷的合成和稳定性:对含硫基、亚硫基和磺基取代的双环二氧杂环烷的研究表明,这些二氧杂环烷与But-3-ynyl-imino-methyl-oxo-lambda6-sulfane具有核心结构相似性,具有热稳定性,并且在分解时可以发光,因此可能成为化学发光研究的候选物 (Watanabe et al., 2010)。

腐蚀抑制

- 金属腐蚀抑制:含硫基苯基亚胺结构的席夫碱已被研究作为腐蚀抑制剂。它们的存在显著降低了金属在酸性溶液中的腐蚀速率,表明在材料科学中可能有应用 (Behpour et al., 2009)。

有机合成

- 硫基烯酰胺的合成:涉及N-磺酰基-1,2,3-三唑和硫酯的研究导致β-硫基烯酰胺的产生。这些化合物通过涉及硫原子的机制合成,与But-3-ynyl-imino-methyl-oxo-lambda6-sulfane的化学相关 (Miura等,2015)。

催化

- 催化应用:含硫和亚胺结构的配合物已被探索其催化性能。例如,对钴(II) 6-(噻吩基)-2-(亚胺)吡啶催化的研究表明,这些分子中的硫原子影响催化活性,特别是在乙烯的寡聚化中 (Bianchini et al., 2007)。

荧光探针

- 荧光探针的开发:对氢硫化氢和硫醚硫的研究利用了与But-3-ynyl-imino-methyl-oxo-lambda6-sulfane结构特征相似的化合物来制备荧光探针。这些探针在生物和化学成像中具有重要价值 (Shimamoto & Hanaoka, 2015)。

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It has been assigned the hazard statements H227, H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

but-3-ynyl-imino-methyl-oxo-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c1-3-4-5-8(2,6)7/h1,6H,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLHZEFIDRBHDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)CCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2309466-18-8 |

Source

|

| Record name | 4-(S-methylsulfonimidoyl)but-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

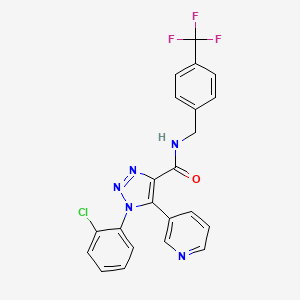

![2-Ethyl-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2493034.png)

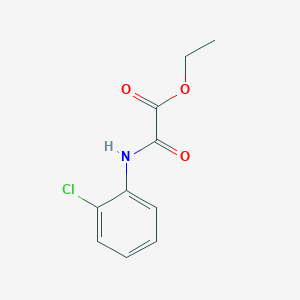

![7-(4-Chlorophenyl)-2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2493035.png)

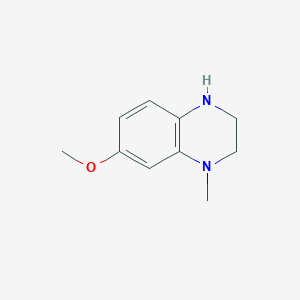

![3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2493036.png)

![N-1,3-benzodioxol-5-yl-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2493039.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2493044.png)

![2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile](/img/structure/B2493053.png)

![(E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2493054.png)